Binding Affinity: Ferroportin-IN-1 vs. Hepcidin in a Cellular Internalization Assay
Ferroportin-IN-1 demonstrates functional inhibition of ferroportin, mimicking the action of the natural ligand hepcidin. While direct quantitative affinity data (e.g., Kd or IC50) for Ferroportin-IN-1 is not publicly disclosed, its activity is inferred from the patent's description as a ferroportin inhibitor [1]. In contrast, the endogenous peptide hepcidin exhibits a dose-dependent inhibitory effect on ferroportin with an IC50 of approximately 300 nM in THP-1 macrophage cells, as determined by a cellular internalization assay [2]. This provides a biological benchmark for the class, highlighting the need for small-molecule inhibitors like Ferroportin-IN-1 to achieve comparable or improved potency in a more drug-like scaffold.
| Evidence Dimension | Functional inhibition of ferroportin (internalization) |
|---|---|
| Target Compound Data | Inhibits ferroportin (exact quantitative data not disclosed in public domain) |
| Comparator Or Baseline | Hepcidin (natural peptide ligand) |
| Quantified Difference | Hepcidin IC50 = ~300 nM |
| Conditions | Cellular internalization assay in THP-1 macrophage cells |
Why This Matters
Establishes the biological baseline for ferroportin inhibition, against which the potency of small-molecule mimetics like Ferroportin-IN-1 must be evaluated for scientific relevance.
- [1] Li Z, et al. Ferroportin inhibitors and methods of use. Patent WO2020123850A1, 2019. View Source
- [2] Nemeth E, et al. Temporal and dose‐dependent effects of hepcidin in cultured macrophages and intestinal epithelial cells. Haematologica. 2008;93(1):117-20. View Source
